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Abstract: This document provides detailed protocols and compiled data for conducting dose-
response studies of Padsevonil (formerly UCB0942) in established rodent models of epilepsy.
Padsevonil is an investigational anti-seizure medication (ASM) with a novel, dual mechanism
of action, targeting presynaptic synaptic vesicle protein 2 (SV2) isoforms (A, B, and C) and the
benzodiazepine site of postsynaptic GABA-A receptors.[1][2][3][4] The protocols outlined herein
are based on standard, validated methodologies for evaluating the efficacy and therapeutic
index of novel ASMs.

Introduction to Padsevonil

Padsevonil is a first-in-class investigational drug designed for patients with drug-resistant
epilepsy.[1][4] Its rational design combines two distinct mechanisms to enhance anti-seizure
activity:

» High-Affinity SV2 Ligand: Padsevonil binds with very high affinity to all three isoforms of the
synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[3][5] This presynaptic action is believed
to modulate neurotransmitter release. The binding affinity of Padsevonil for SV2Ais
significantly higher than that of levetiracetam and brivaracetam.[3][6]

 GABA-A Receptor Modulation: It acts as a partial agonist at the benzodiazepine site of the
postsynaptic GABA-A receptor, enhancing GABAergic inhibition.[3][7]
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This dual mechanism is intended to provide synergistic anti-seizure effects.[4] Preclinical
studies have demonstrated that Padsevonil has a robust, dose-dependent protective effect
across a broad range of rodent seizure and epilepsy models, including those representing
drug-resistant focal and generalized seizures.[1][4][8]

Mechanism of Action Signaling Pathway

The diagram below illustrates the dual presynaptic and postsynaptic targets of Padsevonil
within a glutamatergic synapse.

Padsevonil’'s dual mechanism of action at the synapse.

Dose-Response Efficacy Data in Animal Models

Padsevonil has demonstrated potent, dose-dependent efficacy in various rodent models of
acute seizures. The following tables summarize the median effective dose (ED50) required to
protect 50% of animals from seizures in several key assays.

Table 1: Efficacy of Padsevonil in Acute Seizure Models

(Mice)
. . Padsevonil ED50 (mgl/kg,
Animal Model Seizure Type .
i.p.)
6 Hz Stimulation (44 mA) Psychomotor / Focal 0.62
Audiogenic (DBA/2 Mice) Sound-Induced Generalized 0.88
Pilocarpine-Induced Limbic / Status Epilepticus 1.1
Pentylenetetrazol (PTZ) Generalized Clonic 3.5
Maximal Electroshock (MES) Generalized Tonic-Clonic > 30

Data compiled from published preclinical studies.[1]

Table 2: Dose-Dependent Protection in the
Pentylenetetrazol (PTZ) Model in Neonatal Rats
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This study highlights Padsevonil's efficacy in suppressing tonic-clonic seizures across different
developmental stages.[9][10]

. Padsevonil Dose (mg/kg, % Animals Protected from

Animal Age . . . .
i.p.) Tonic-Clonic Seizures

Postnatal Day 7 (P7) 10 82%
30 82%
Postnatal Day 14 (P14) 10 70%
30 100%
Postnatal Day 21 (P21) 30 100%

Data from studies on PTZ-induced seizures in immature rats.[9][10]

Experimental Protocols

The following are detailed protocols for two common preclinical models used to assess the
dose-response relationship of anti-seizure medications like Padsevonil.

Protocol: 6 Hz Psychomotor Seizure Test (Mice)

This model is highly predictive of efficacy against drug-resistant focal seizures.[1]

Objective: To determine the dose of Padsevonil required to protect against seizures induced
by a 6 Hz corneal electrical stimulation.

Materials:

Male CF-1 mice (or similar strain), 18-25 g

Padsevonil

Vehicle (e.g., 0.5% methylcellulose in sterile water)

Corneal electrode apparatus
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e Constant current stimulator (e.g., Ugo Basile ECT unit)
e Ocular anesthetic (e.g., 0.5% tetracaine)

e Saline solution (0.9% NacCl)

Procedure:

Acclimatization: House animals for at least 3 days prior to the experiment with free access to
food and water.

Drug Preparation: Prepare a stock solution of Padsevonil and make serial dilutions in the
chosen vehicle to achieve the desired final doses (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg).

Administration: Administer the prepared doses of Padsevonil or vehicle via intraperitoneal
(i.p.) injection to different groups of mice (n=8-10 per group).

Pre-treatment Time: Allow for drug absorption and distribution. A typical pre-treatment time
for i.p. administration is 30-60 minutes.

Seizure Induction:
o Apply one drop of ocular anesthetic to each eye.
o After 1 minute, place the corneal electrodes, pre-moistened with saline, over the corneas.

o Deliver a constant current electrical stimulus (e.g., 32-44 mA, 0.2 ms pulse width, 6 Hz
frequency for 3 seconds).

Observation: Immediately after stimulation, place the mouse in an observation chamber and
observe for 2 minutes.

Endpoint: The primary endpoint is the presence or absence of a characteristic seizure,
defined by immobility, stun, forelimb clonus, and twitching of the vibrissae. An animal is
considered "protected" if it resumes normal exploratory behavior immediately after
stimulation.
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o Data Analysis: Calculate the percentage of animals protected at each dose level. Determine
the ED50 value using probit analysis.

Experimental Workflow Diagram
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Workflow for a typical preclinical anti-seizure drug study.
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Protocol: Pentylenetetrazol (PTZ) Induced Seizure Test
(Rats)

This model is used to identify compounds effective against generalized clonic seizures.

Objective: To evaluate the dose-dependent ability of Padsevonil to suppress seizures induced
by the chemoconvulsant PTZ.

Materials:

Male Sprague-Dawley rats, P7, P14, or P21 (as per study design)[9][10]

Padsevonil

Vehicle

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

Observation chambers

Procedure:

¢ Acclimatization & Dosing: Follow steps 1-3 as in the 6 Hz protocol. Doses for neonatal rats
may range from 1 to 30 mg/kg.[9][10]

o Pre-treatment Time: A 30-minute pre-treatment time is typical for this model.[10]
e Seizure Induction: Administer PTZ via subcutaneous (s.c.) or i.p. injection.

o Observation: Immediately place the animal in an observation chamber and record seizure
activity for 30 minutes.

» Endpoint: The primary endpoint is the occurrence of a generalized tonic-clonic seizure.
Latency to seizure onset and seizure severity (using a Racine scale) can be recorded as
secondary endpoints. An animal is "protected” if it does not exhibit a generalized tonic-clonic
seizure within the observation period.
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o Data Analysis: Calculate the percentage of animals protected at each dose and determine
the ED50.

Conclusion

The preclinical data available for Padsevonil consistently demonstrate a potent and dose-
dependent anti-seizure effect in a wide array of animal models.[1][8] Its efficacy in models of
drug-resistant epilepsy, such as the 6 Hz and amygdala kindling models, underscores its
potential for treating difficult-to-manage seizures.[1][7][8] The protocols provided here offer
standardized methods for researchers to independently verify these findings or to evaluate
novel compounds with similar mechanisms of action. Although clinical development of
Padsevonil was discontinued, the preclinical data and methodologies remain valuable for the
field of epilepsy research.[11]
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 To cite this document: BenchChem. [Application Notes & Protocols: Dose-Response Studies
of Padsevonil in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609823#dose-response-studies-of-padsevonil-in-
animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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